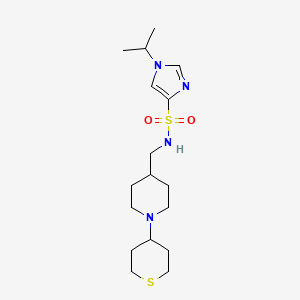
(Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, allowing the compound’s structure to be determined from its name. The molecular formula shows the types and numbers of atoms present in a molecule of the compound, while the structural formula shows the arrangement of these atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis process would involve understanding these reactions, including the reagents and conditions required, and the mechanism of each reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant (used to produce other compounds) or a product (produced from other compounds). The conditions under which these reactions occur, their mechanisms, and their products would all be part of this analysis .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through experimental testing .Applications De Recherche Scientifique
Organic Synthesis and Derivatives
Research in organic synthesis often focuses on developing efficient, environmentally benign methods for creating complex molecules. A study by Xiao‐Qiang Li and Chi Zhang (2009) highlights an efficient alcohol oxidation system using a TEMPO catalyst in ethyl acetate, an environmentally friendly solvent, demonstrating a methodology that might be applicable to the synthesis or modification of similar compounds (Li & Zhang, 2009).
Crystal Structure and Molecular Activity
Understanding the crystal structure and molecular activity of organic compounds is crucial for applications in materials science and pharmaceuticals. A study by A. D. Kumar et al. (2016) on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate reveals insights into its antimicrobial and antioxidant activities, providing a glimpse into how structural features influence biological activity (Kumar et al., 2016).
Reaction Mechanisms and Novel Compounds
Exploration of reaction mechanisms and the synthesis of novel compounds is a fundamental aspect of chemical research. For example, the work by A. V. Tverdokhlebov et al. (2005) on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives through reactions with substituted benzaldehydes can provide valuable insights into the reactivity and potential applications of structurally related compounds (Tverdokhlebov et al., 2005).
Advanced Materials and Photoinitiators
The development of advanced materials, including photoinitiators for polymerization processes, is an area of significant interest. Research by Liang Zhao et al. (2011) on the synthesis of a two-photon carbazole photoinitiator demonstrates the potential of organic compounds in high-tech applications (Zhao et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-2-24-18(22)10-25-12-4-5-13-16(9-12)26-17(19(13)23)8-11-3-6-14(20)15(21)7-11/h3-9H,2,10H2,1H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTBRPCTEOIYFK-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

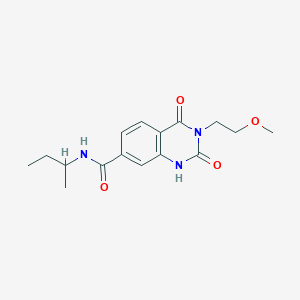
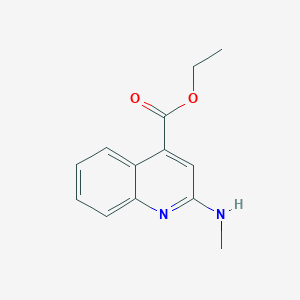
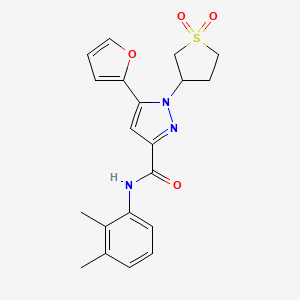
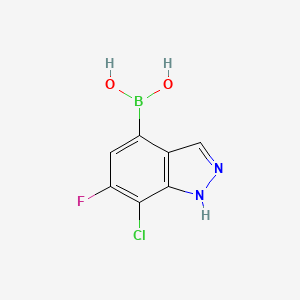
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2677868.png)
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2677870.png)
![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)
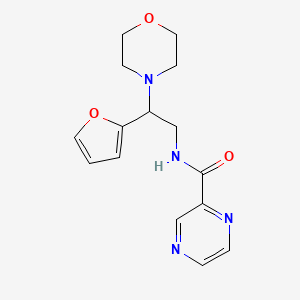
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)
![N-(2,5-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2677877.png)
![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)


